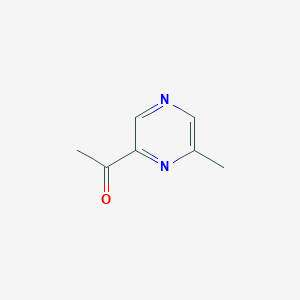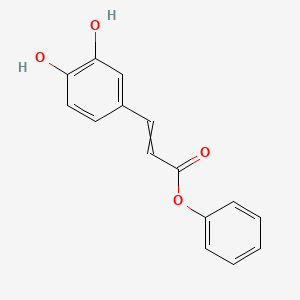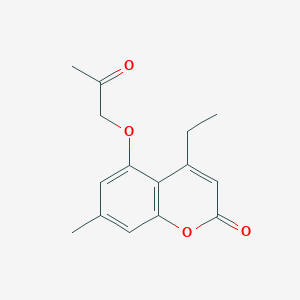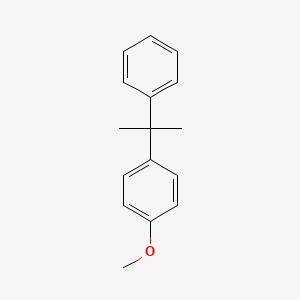
Tioperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tioperidone is a chemical compound that belongs to the class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound functions by modulating neurotransmitter activity in the brain, which helps alleviate symptoms such as hallucinations, delusions, and disorganized thinking.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tioperidone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Cyclization: The cyclization of o-phenylenediamine with carbonyl reagents to form benzimidazolone derivatives.
Coupling Reaction: The coupling of benzimidazolone derivatives with 1,3-dihalopropane.
Reduction and Cyclization: The reduction of nitrobenzene derivatives followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Tioperidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
科学研究应用
Tioperidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic potential in treating schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic medications and related compounds.
作用机制
Tioperidone exerts its effects by acting as an antagonist at dopamine receptors in the brain. By blocking dopamine receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. This helps alleviate symptoms such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
相似化合物的比较
Similar Compounds
Risperidone: Another antipsychotic medication with a similar mechanism of action.
Olanzapine: An antipsychotic that also targets dopamine and serotonin receptors.
Quetiapine: Known for its sedative properties and used in the treatment of schizophrenia and bipolar disorder.
Uniqueness of Tioperidone
This compound is unique in its specific receptor binding profile and its efficacy in treating certain subtypes of schizophrenia. It may have a different side effect profile compared to other antipsychotics, making it a valuable option for patients who do not respond well to other medications.
属性
CAS 编号 |
52618-67-4 |
|---|---|
分子式 |
C25H32N4O2S |
分子量 |
452.6 g/mol |
IUPAC 名称 |
3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31) |
InChI 键 |
CDNFCUXEJDEBEX-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
规范 SMILES |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)

